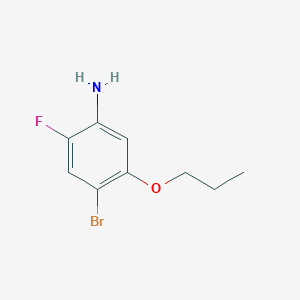

4-Bromo-2-fluoro-5-propoxyaniline

Übersicht

Beschreibung

“4-Bromo-2-fluoro-5-propoxyaniline” is a chemical compound with the molecular formula C9H11BrFNO . It has a molecular weight of 248.09 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Physical And Chemical Properties Analysis

The compound “4-Bromo-2-fluoro-5-propoxyaniline” is a solid or liquid at room temperature . It’s typically stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Tumor Uptake of Halogenated Uracils

- Synthesis and Tumor Uptake Studies: Mercer et al. (1989) developed a synthesis of halogenated uracils, including 5-bromo and 5-iodo analogs containing the 2'-fluoro group. These compounds exhibited remarkable in vivo stability and a slight elevation in tumor to blood ratios in the case of the 5-bromo analogue, indicating potential for targeted tumor imaging or therapy (Mercer, Xu, Knaus, & Wiebe, 1989).

Potential in Nonlinear Optical Materials

- Vibrational Analysis for NLO Materials: Revathi et al. (2017) conducted an experimental and theoretical vibrational analysis of halogenated anilines, including 4-bromo-3-(trifluoromethyl)aniline. This research is significant for the development of nonlinear optical (NLO) materials, highlighting the impact of halogenation on molecular structure and vibrational spectra (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

Chemoselective Functionalization

- Chemoselective Amination of Halogenated Pyridines: Research by Stroup et al. (2007) on the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine provides insights into the selective substitution reactions of halogenated compounds. Such studies are crucial for developing specific synthetic routes in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Versatile Synthesis Techniques

- Synthesis of Disubstituted Fluoropyridines: Sutherland and Gallagher (2003) demonstrated a versatile synthesis method for 3,5-disubstituted 2-fluoropyridines, starting from 5-bromo-2-fluoropyridine. This method is pivotal for synthesizing complex fluorinated molecules used in various scientific applications (Sutherland & Gallagher, 2003).

Halogenation in Organic Chemistry

- Studies on Halogenated Benzenes and Ascorbic Acids: Research on the protonation and halogenation of various benzenes and ascorbic acids, including those with fluoro and bromo substituents, provides valuable insights into halogen chemistry, relevant to the understanding of compounds like 4-Bromo-2-fluoro-5-propoxyaniline (Brouwer, 2010; Ge & Kirk, 1997).

Safety and Hazards

The safety information for “4-Bromo-2-fluoro-5-propoxyaniline” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . The compound is typically handled with protective gloves, protective clothing, eye protection, and face protection .

Wirkmechanismus

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM coupling, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm coupling, the compound could potentially influence the formation of carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is bbb permeant .

Result of Action

In the context of sm coupling, the compound could potentially facilitate the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-propoxyaniline. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the compound’s stability and efficacy.

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-5-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFNO/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h4-5H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPOAZFNWXINHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-propoxyaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)

![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)

![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)